4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol
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Overview
Description
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a phenol group attached to a bis-carbazole structure, making it an interesting subject for research in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol typically involves the following steps:
Formation of Carbazole Derivatives: Carbazole is reacted with appropriate halogenated benzene derivatives under inert conditions to form bis-carbazole intermediates.
Coupling Reaction: The bis-carbazole intermediates are then coupled with phenol derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol has a wide range of applications in scientific research:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the development of high-performance organic semiconductors and conductive polymers.
Biological Research: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol involves its interaction with molecular targets and pathways:
Charge Transport: In OLEDs and OPVs, the compound facilitates efficient charge transport by acting as a hole transport material, enhancing device performance and stability.
Fluorescence: The compound’s fluorescent properties are utilized in bioimaging, where it binds to specific biomolecules and emits light upon excitation.
Comparison with Similar Compounds
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol can be compared with other similar compounds:
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs as a host material, providing a suitable matrix for efficient energy transfer.
Tris(4-carbazoyl-9-ylphenyl)amine: Used as a hole transport material in OLEDs and OPVs, similar to this compound.
Conclusion
This compound is a versatile compound with significant applications in organic electronics, materials science, biological research, and medicinal chemistry. Its unique structural properties and ability to undergo various chemical reactions make it a valuable subject for scientific investigation and industrial applications.
Properties
CAS No. |
199297-09-1 |
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Molecular Formula |
C42H29N3O |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
4-(4-carbazol-9-yl-N-(4-carbazol-9-ylphenyl)anilino)phenol |
InChI |
InChI=1S/C42H29N3O/c46-34-27-25-31(26-28-34)43(29-17-21-32(22-18-29)44-39-13-5-1-9-35(39)36-10-2-6-14-40(36)44)30-19-23-33(24-20-30)45-41-15-7-3-11-37(41)38-12-4-8-16-42(38)45/h1-28,46H |
InChI Key |
NOQZIHMYFJXSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)O |
Origin of Product |
United States |
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